4-Cyclopropylpiperazine-1-sulfonamide
Description
4-Cyclopropylpiperazine-1-sulfonamide is a piperazine derivative featuring a cyclopropyl substituent and a sulfonamide group. Its molecular formula is reported as C₇H₉ClN₂O₂S (molecular weight: 220.68) with a CAS number of EN300-275758 . Structurally, the compound comprises a piperazine ring substituted at the 1-position with a sulfonamide (-SO₂NH₂) group and at the 4-position with a cyclopropyl moiety.
Properties
IUPAC Name |
4-cyclopropylpiperazine-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2S/c8-13(11,12)10-5-3-9(4-6-10)7-1-2-7/h7H,1-6H2,(H2,8,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRGXIMJWVBHCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1566343-97-2 | |
| Record name | 4-cyclopropylpiperazine-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 4-Cyclopropylpiperazine-1-sulfonamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions, leading to the formation of the desired piperazine derivative . Industrial production methods may involve the oxidative coupling of thiols and amines, which are readily available and cost-effective starting materials .
Chemical Reactions Analysis
4-Cyclopropylpiperazine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or sulfinic acid.
Major products formed from these reactions include sulfonic acids, sulfinic acids, and substituted piperazine derivatives.
Scientific Research Applications
4-Cyclopropylpiperazine-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 4-Cyclopropylpiperazine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial DNA synthesis, resulting in bacteriostatic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Piperazine Sulfonamides
Piperazine sulfonamides vary in substituents attached to the piperazine ring and the sulfonamide group. Key analogues include:
Substituent Effects on Physicochemical Properties
- Cyclopropyl vs. In contrast, 1-(cyclopropylmethyl)piperazine (CAS 57184-25-5) has a methylene spacer, increasing flexibility and altering receptor binding .
- Sulfonamide vs. Tosyl Groups : The sulfonamide (-SO₂NH₂) in this compound offers hydrogen-bonding capability, critical for enzyme inhibition. Replacing it with a tosyl (-SO₂-C₆H₄-CH₃) group, as in ’s compound, enhances aromatic interactions but reduces polarity .
Biological Activity
4-Cyclopropylpiperazine-1-sulfonamide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its antimicrobial properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C7H14N2O2S
- Molecular Weight : 174.27 g/mol
- CAS Number : 1566343-97-2
1. Antimicrobial Activity
This compound has demonstrated significant antibacterial properties . Research indicates that it exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. For instance, studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of action.
The exact mechanism through which this compound exerts its antibacterial effects is still under investigation. However, it is believed to interfere with bacterial cell wall synthesis or function as an inhibitor of specific enzymes critical for bacterial survival.
Case Study 1: Antibacterial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antibacterial efficacy of this compound against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) as low as 16 µg/mL against certain strains, showcasing its potential as a therapeutic agent.
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship (SAR) analysis was conducted to understand how modifications to the piperazine ring affect biological activity. Variations in substituents on the cyclopropyl group were tested, revealing that specific alterations could enhance antibacterial potency while reducing cytotoxicity in mammalian cells.
Data Table: Biological Activity Summary
| Activity Type | Specific Findings | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Minimum Inhibitory Concentration (MIC) | As low as 16 µg/mL for Staphylococcus aureus | |
| Structure-Activity Relationship | Modifications improve potency and reduce toxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
